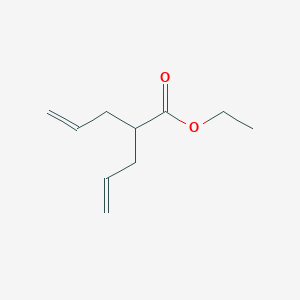

Ethyl 2-allylpent-4-enoate

Vue d'ensemble

Description

Ethyl 2-allylpent-4-enoate is a chemical compound with the molecular formula C10H16O2 . It is also known as Diallylacetic Acid Ethyl Ester and is used as a reactant in the synthesis of isopentenyl-N-methylquinolinedione.

Molecular Structure Analysis

The molecular structure of Ethyl 2-allylpent-4-enoate involves an α,β-unsaturated carboxylic ester, where the ester C=O function is conjugated to a C=C double bond at the α,β position .

Applications De Recherche Scientifique

Organic Light Emitting Diode (OLED) Applications

The compound’s derivatives, particularly when complexed with metals like Pt 2+, Pd 2+, Ni 2+, Ir 3+, Rh 3+, and Zn 2+, have been theoretically studied for their OLED properties. Complexation has shown to improve hole and electron transfer rates, which is crucial for the performance of OLEDs .

Organic Solar Cell (OSC) Properties

In the context of OSCs, the energy gap of the compound’s derivatives significantly reduces upon complexation, enhancing their suitability as electron donors to materials like PCBM. This makes them promising candidates for use in solar cells .

Charge Transport Enhancement

Complexation with transition metals such as Pt 2+ has been shown to tune charge transport in the compound’s derivatives for better performance. This is particularly important for applications in the electronic industry where efficient charge mobility is desired .

Luminescence Property Improvement

The luminescence properties of “Ethyl 2-allylpent-4-enoate” derivatives can be enhanced through complexation, which is beneficial for applications that require materials with specific luminescent characteristics .

Open Circuit Voltage (VOC) Optimization

For OSC applications, the open circuit voltage (VOC) of the compound’s derivatives falls within a range that is considered good enough for practical usage, indicating their potential in power generation applications .

UV-Visible Absorption Spectrum

The UV-visible absorption spectra of the compound’s derivatives show absorption maxima well below 900 nm, which is vital for the efficient functioning of solar cells, indicating their applicability in photovoltaic technologies .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-prop-2-enylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4-5,9H,1-2,6-8H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPKJTLFVKISHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

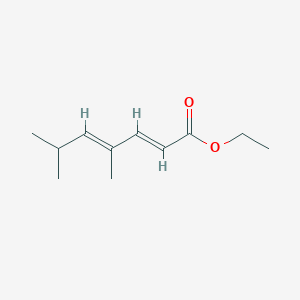

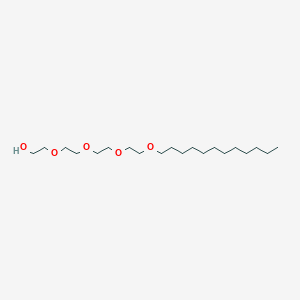

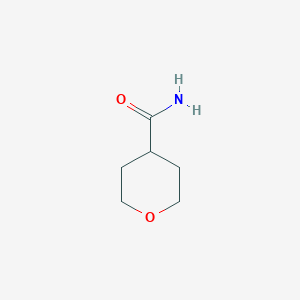

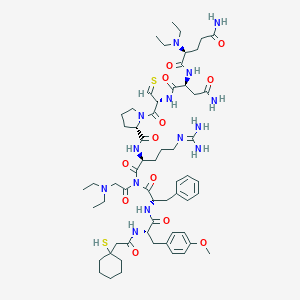

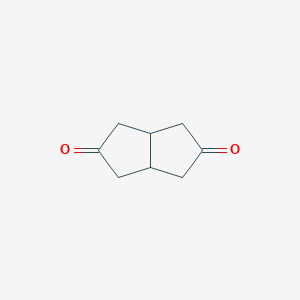

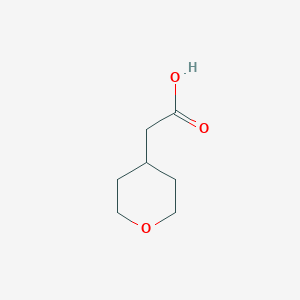

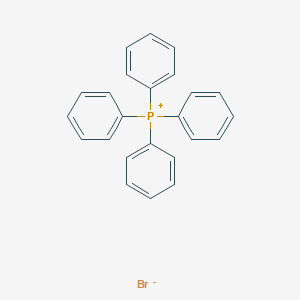

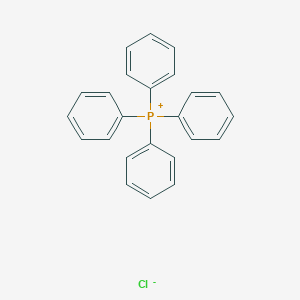

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)

![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)